3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine
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Overview
Description
3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Substitution Reactions: The chlorophenyl and fluoromethylphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the effects of sulfonyl groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. Sulfonyl pyrrolidines are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, affecting the activity of the target protein. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorophenyl)sulfonyl)pyrrolidine
- 1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidine
- 3-((4-Bromophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine
Uniqueness
3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is unique due to the presence of both chlorophenyl and fluoromethylphenyl sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO4S2/c1-12-10-15(6-7-17(12)19)26(23,24)20-9-8-16(11-20)25(21,22)14-4-2-13(18)3-5-14/h2-7,10,16H,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBFFVTGFYXPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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